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Compound of Interest

Compound Name: Copper arsenide (Cu3As)

Cat. No.: B079637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of

copper arsenide, with a focus on the stable bulk phase, Cu₃As. The information presented is

curated for researchers, scientists, and professionals in drug development who require a

detailed understanding of the material's properties. This document summarizes key quantitative

data, outlines experimental protocols, and visualizes complex relationships to facilitate a

deeper understanding of copper arsenide's electronic characteristics.

Introduction to Copper Arsenide
Copper arsenides are a class of binary compounds formed between copper and arsenic,

exhibiting a range of stoichiometric phases. The most well-studied of these is copper arsenide

(Cu₃As), a compound that has recently been re-investigated to clarify its structural and

electronic properties. Understanding the electronic band structure of these materials is crucial

for predicting their electrical conductivity, magnetic properties, and potential applications in

various technological fields. Recent studies have confirmed that Cu₃As is metallic in nature, a

key characteristic determined by its electronic band configuration.

Crystal Structure of Cu₃As
Recent investigations have resolved previous ambiguities regarding the crystal structure of

Cu₃As. At room temperature, Cu₃As crystallizes in the hexagonal Cu₃P prototype structure, not
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the cubic structure previously listed in some databases. This hexagonal structure is crucial for

accurately determining the electronic band structure.

Table 1: Crystallographic Data for Hexagonal Cu₃As at Room Temperature

Parameter Value

Crystal System Hexagonal

Space Group P6₃cm (No. 185)

a 7.1393(1) Å[1]

c 7.3113(1) Å[1]

Compositional Range 74.0–75.5 at.% Cu[1]

Below room temperature, at approximately 243 K (-30 °C), Cu₃As undergoes a first-order

structural transition to a trigonal low-temperature superstructure (P–3c1)[1]. This guide focuses

on the room-temperature hexagonal phase.

Experimental Protocols
Synthesis of Single Crystal Cu₃As
A reliable method for synthesizing single crystals of Cu₃As is through a vapor-solid reaction.

This protocol is based on successful experimental procedures reported in the literature[1].
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Start: High-Purity Precursors

Weigh Stoichiometric Amounts
of Copper (Cu) and Arsenic (As)

Seal Reactants in Evacuated
Quartz Ampoule

Heat Ampoule in a
Resistant Furnace

Vapor-Solid Reaction:
- Heat to 1120 K (30 h)

- Hold for 96 h

Controlled Cooling:
- Cool to 570 K (4 K/h)

- Cool to Room Temperature (3 h)

Extract and Purify
Single Crystals

End: High-Quality
Cu₃As Single Crystals

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Cu₃As single crystals.
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Methodology:

Precursor Preparation: High-purity elemental copper and arsenic are weighed in

stoichiometric amounts corresponding to the desired Cu₃As phase.

Encapsulation: The reactants are placed in a quartz ampoule, which is then evacuated to a

pressure of approximately 2 × 10⁻³ mbar and sealed.

Heating Profile: The sealed ampoule is placed in a resistant furnace and subjected to a

controlled heating program. A typical profile involves heating to 1120 K over 30 hours,

holding at this temperature for 96 hours to ensure a complete reaction, followed by a slow

cooling phase to 570 K at a rate of 4 K per hour. The furnace is then turned off for the final

cooling to room temperature over approximately 3 hours.

Crystal Extraction: The resulting single crystals of Cu₃As are then mechanically extracted

from the ampoule and purified.

Characterization of Electronic Structure: Angle-
Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique used to directly probe the electronic band

structure of crystalline solids.

Methodology:

Sample Preparation: A clean, atomically flat surface of the single crystal is prepared in an

ultra-high vacuum (UHV) environment.

Photon Irradiation: The sample is irradiated with monochromatic photons of a known energy,

typically from a synchrotron light source or a UV lamp.

Photoelectron Emission: The incident photons excite electrons from the material, which are

then emitted into the vacuum.

Electron Analysis: A hemispherical electron analyzer measures the kinetic energy and

emission angle of the photoemitted electrons.
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Data Interpretation: By conserving energy and momentum, the binding energy and

momentum of the electrons within the crystal can be determined, allowing for the direct

mapping of the electronic band structure.

Theoretical Framework: Density Functional Theory
(DFT)
DFT calculations are a cornerstone of computational materials science for predicting the

electronic band structure of materials.
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Start: Define Crystal Structure

Input Lattice Parameters and
Atomic Positions for
Hexagonal Cu₃As

Select Exchange-Correlation
Functional (e.g., PBE, HSE06)

Perform Self-Consistent
Field (SCF) Calculation

Calculate Band Structure along
High-Symmetry k-point Paths Calculate Density of States (DOS)

Analyze Band Structure and DOS
to Determine Electronic Properties

End: Predicted Electronic
Structure of Cu₃As

Click to download full resolution via product page

Caption: Logical workflow for DFT calculations of the electronic band structure.

Methodology:
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Structural Input: The calculation begins with the experimentally determined crystal structure

of hexagonal Cu₃As, including lattice parameters and atomic positions.

Exchange-Correlation Functional: An appropriate exchange-correlation functional, such as

the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE)

parameterization or a hybrid functional like HSE06, is chosen.

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the

ground-state electron density of the system.

Band Structure and DOS Calculation: Following the SCF calculation, the electronic band

structure is calculated along high-symmetry directions in the Brillouin zone. The density of

states (DOS) is also computed to understand the contribution of different orbitals to the

electronic states.

Analysis: The resulting band structure and DOS are analyzed to determine the material's

electronic properties, such as its metallic or semiconducting nature and the character of the

electronic states near the Fermi level.

Electronic Band Structure and Density of States
Experimental measurements of electrical resistivity and the Seebeck coefficient for hexagonal

Cu₃As indicate metallic behavior, with the Fermi level estimated to be approximately 7.2 eV in

the conduction band[1]. This is consistent with theoretical calculations for the isostructural

hexagonal Cu₃P, which also show a metallic character[2][3].

Due to the identical crystal structure, the electronic band structure of Cu₃P serves as a strong

analogue for that of Cu₃As. The calculated band structure for hexagonal Cu₃P shows multiple

bands crossing the Fermi level, confirming its metallic nature[2][3]. Similarly, the density of

states (DOS) for Cu₃P exhibits a non-zero value at the Fermi level, which is a characteristic

feature of metals[2][3].

Table 2: Electronic Properties of Hexagonal Cu₃As
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Property Value/Description

Electronic Type Metallic[1]

Band Gap 0 eV (no band gap)[2][3]

Fermi Level Position ~7.2 eV in the conduction band[1]

It is important to note the existence of a monolayer form of copper arsenide (CuAs) grown on a

Cu(111) substrate. Angle-resolved photoemission spectroscopy (ARPES) and DFT calculations

have shown that this monolayer also exhibits a metallic electronic structure, with a hole-like

band crossing the Fermi level.

Conclusion
This technical guide has synthesized the current understanding of the electronic band structure

of copper arsenide, with a primary focus on the experimentally verified hexagonal phase of

Cu₃As. The provided data and protocols offer a robust foundation for further research and

application development. The metallic nature of both bulk Cu₃As and monolayer CuAs is a key

finding, supported by a combination of experimental evidence and theoretical calculations.

Future work may involve direct ARPES measurements on high-quality single crystals of

hexagonal Cu₃As to precisely map its band structure and further validate the theoretical

predictions based on its isostructural analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Electronic Band
Structure of Copper Arsenide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079637#electronic-band-structure-of-copper-
arsenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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